An In-depth Technical Guide to 1,1,4-Trimethylcyclohexane
An In-depth Technical Guide to 1,1,4-Trimethylcyclohexane
Introduction: 1,1,4-Trimethylcyclohexane is a saturated alicyclic hydrocarbon notable for its specific isomeric structure. As a substituted cyclohexane (B81311), its conformational analysis and physicochemical properties are of interest in various fields of chemical research, including stereochemistry, fuel science, and as a non-polar solvent or intermediate in organic synthesis. This guide provides a comprehensive overview of its structure, properties, and a detailed protocol for a plausible synthetic route.
Chemical Structure and Identifiers
The IUPAC name for this compound is 1,1,4-trimethylcyclohexane.[1][2] It consists of a cyclohexane ring substituted with two methyl groups at position 1 and one methyl group at position 4.
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IUPAC Standard InChI: InChI=1S/C9H18/c1-8-4-6-9(2,3)7-5-8/h8H,4-7H2,1-3H3[1][3][4]
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IUPAC Standard InChIKey: UIWORXHEVNIOJG-UHFFFAOYSA-N[1][3][4]
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Canonical SMILES: CC1CCC(CC1)(C)C[1]
Physicochemical Properties
The physical and chemical properties of 1,1,4-trimethylcyclohexane are summarized in the table below. This data is essential for its application in experimental and industrial settings.
| Property | Value | Unit | Source(s) |
| Molecular Weight | 126.2392 | g/mol | [3][4] |
| Appearance | Colorless to almost colorless clear liquid | - | [5][7] |
| Boiling Point | 135 | °C | [7][8] |
| Density | 0.78 | g/cm³ | [7][8] |
| Refractive Index | 1.4240 to 1.4280 | - | [7] |
| Enthalpy of Vaporization | 34.60 | kJ/mol | [6] |
| Enthalpy of Formation (gas) | -179.87 | kJ/mol | [6] |
| Octanol/Water Partition Coeff. (logP) | 3.223 | - | [6] |
Synthetic Pathway and Experimental Protocols
A plausible and effective method for the synthesis of 1,1,4-trimethylcyclohexane involves a two-step process starting from 4,4-dimethylcyclohexanone (B1295358). The process includes a Grignard reaction to form the tertiary alcohol, 1,4,4-trimethylcyclohexan-1-ol (B1373958), followed by dehydration to an alkene and subsequent catalytic hydrogenation.
Experimental Protocol: Synthesis of 1,1,4-Trimethylcyclohexane
This protocol is a representative procedure based on standard organic chemistry transformations.
Step 1: Synthesis of 1,4,4-Trimethylcyclohexan-1-ol via Grignard Reaction
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Materials:
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4,4-dimethylcyclohexanone
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Methylmagnesium bromide (3.0 M solution in diethyl ether)
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Anhydrous tetrahydrofuran (B95107) (THF)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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Diethyl ether
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Apparatus:
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Three-necked round-bottom flask, flame-dried
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Magnetic stirrer and stir bar
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Reflux condenser with a drying tube (CaCl₂)
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Pressure-equalizing dropping funnel
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Nitrogen or Argon gas inlet
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Separatory funnel
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Procedure:
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Assemble the flame-dried apparatus under an inert atmosphere (N₂ or Ar).
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In the round-bottom flask, dissolve 4,4-dimethylcyclohexanone in anhydrous THF.
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Cool the flask to 0 °C using an ice bath.
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Add methylmagnesium bromide solution dropwise from the addition funnel to the stirred ketone solution over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
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Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
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Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
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Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude 1,4,4-trimethylcyclohexan-1-ol.
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Step 2: Dehydration and Hydrogenation to form 1,1,4-Trimethylcyclohexane
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Materials:
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Crude 1,4,4-trimethylcyclohexan-1-ol (from Step 1)
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Concentrated sulfuric acid (H₂SO₄)
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Platinum(IV) oxide (PtO₂, Adams' catalyst)
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Ethanol (B145695) or Ethyl Acetate (B1210297) (solvent for hydrogenation)
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Hydrogen gas (H₂)
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Apparatus:
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Distillation apparatus
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Parr hydrogenator or a flask equipped with a hydrogen balloon
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Filtration setup (e.g., Büchner funnel or Celite pad)
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Procedure:
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Dehydration: Place the crude alcohol in a round-bottom flask suitable for distillation. Add a few drops of concentrated H₂SO₄. Heat the mixture gently to distill the resulting alkene (1,4,4-trimethylcyclohexene). Collect the distillate, which will co-distill with water.
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Wash the distillate with saturated sodium bicarbonate solution, then with water. Dry the organic layer over anhydrous MgSO₄.
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Hydrogenation: Dissolve the dried alkene in ethanol or ethyl acetate in a suitable hydrogenation vessel.
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Add a catalytic amount of PtO₂.
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Seal the vessel, evacuate the air, and introduce hydrogen gas (typically to a pressure of 3-4 atm or by using a balloon).
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Stir the mixture vigorously until hydrogen uptake ceases.
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Carefully vent the excess hydrogen and purge the system with an inert gas.
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Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Remove the solvent from the filtrate by rotary evaporation. The remaining liquid is crude 1,1,4-trimethylcyclohexane.
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Purification: Purify the product by fractional distillation to obtain high-purity 1,1,4-trimethylcyclohexane.
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Safety and Handling
1,1,4-Trimethylcyclohexane is classified as a flammable liquid and vapor.[2][8] Handling should be performed in a well-ventilated area, away from ignition sources.[8] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, is required. It is designated with the GHS hazard statement H226 (Flammable liquid and vapour).[8]
References
- 1. 1,1,4-TRIMETHYLCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 2. 1,1,4-Trimethylcyclohexane | C9H18 | CID 35365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. guidechem.com [guidechem.com]
